molecular formula C15H17NO2S B7507969 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone

1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone

Cat. No. B7507969
M. Wt: 275.4 g/mol
InChI Key: NDMPOIDAVLCFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic stimulant drug belonging to the cathinone class. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as α-PVP and MDPV. 4-MeO-α-PVP has gained popularity in recent years due to its potent psychostimulant effects, which have led to its recreational use. However, its potential for abuse and addiction has raised concerns among researchers and policymakers.

Mechanism of Action

The mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves its interaction with the dopamine transporter, which leads to increased levels of dopamine in the brain. This results in the stimulation of the central nervous system and the production of euphoria, increased energy, and heightened alertness. The exact mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. Prolonged use of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP can lead to addiction, psychosis, and other mental health problems.

Advantages and Limitations for Lab Experiments

1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has several advantages and limitations for use in laboratory experiments. Its potency and selectivity make it an ideal tool for studying the dopamine transporter and its role in addiction and other neurological disorders. However, its potential for abuse and addiction means that it must be used with caution and under controlled conditions.

Future Directions

Future research on 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP should focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. It should also investigate its potential for abuse and addiction and develop strategies for harm reduction and treatment. Further studies should also explore its mechanism of action and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves several steps, including the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-methoxypiperidine to form the final product, 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone. The synthesis of this compound requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.

Scientific Research Applications

1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that it has a high affinity for the dopamine transporter and acts as a potent dopamine reuptake inhibitor, leading to its stimulant effects. Another study found that it has a lower affinity for the serotonin transporter and norepinephrine transporter, indicating that its effects are primarily dopaminergic.

properties

IUPAC Name

1-benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-11-6-8-16(9-7-11)15(17)13-10-19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPOIDAVLCFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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